
Genistina
Descripción general
Descripción
- Químicamente, la this compound es la forma 7-O-beta-D-glucósido de la genisteína , lo que significa que tiene una molécula de glucosa unida al núcleo de la genisteína.
- En las plantas comestibles, la this compound es la forma predominante de la isoflavona que se encuentra naturalmente en las plantas. Cuando se ingiere, se convierte en su forma aglicona, genisteína , que es responsable de sus efectos biológicos.
Genistina: (fórmula química: CHO
Aplicaciones Científicas De Investigación
Química: La genistina se estudia por sus propiedades antioxidantes y su potencial como colorante natural.
Biología: Actúa como fitoestrógeno, afectando los procesos dependientes del estrógeno.
Medicina: La investigación explora sus efectos antiateroscleróticos, anticancerígenos y estrogénicos.
Industria: Las aplicaciones de la this compound se extienden a los cosméticos, los alimentos y los productos farmacéuticos.
Mecanismo De Acción
Actividad estrogénica: La genistina interactúa con los receptores de estrógeno, modulando las respuestas celulares.
Blancos moleculares: Receptor de estrógeno alfa y beta.
Vías: Activación de las vías de señalización del estrógeno.
Análisis Bioquímico
Biochemical Properties
Genistin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with β-glucosidase, an enzyme that hydrolyzes genistin to release genistein . Genistein, the aglycone form of genistin, exhibits a wide range of biological activities, including antioxidant and anti-inflammatory effects . Additionally, genistin interacts with estrogen receptors due to its structural similarity to estrogen, which allows it to exert phytoestrogenic effects .
Cellular Effects
Genistin influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, genistin can modulate the expression of genes involved in oxidative stress response and inflammation . It also impacts cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, genistin’s phytoestrogenic properties enable it to mimic estrogen and influence estrogen receptor-mediated signaling pathways .
Molecular Mechanism
At the molecular level, genistin exerts its effects through several mechanisms. It binds to estrogen receptors, mimicking the action of estrogen and modulating estrogen receptor-mediated gene expression . Genistin also inhibits the activity of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation . Additionally, genistin’s antioxidant properties allow it to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of genistin can change over time. Genistin is relatively stable under normal conditions but can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that genistin can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities . The stability and efficacy of genistin may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of genistin vary with different dosages in animal models. At low to moderate doses, genistin has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, genistin may exhibit toxic or adverse effects, including hepatotoxicity and reproductive toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
Genistin is involved in several metabolic pathways. It is metabolized by β-glucosidase to release genistein, which can then undergo further metabolism . Genistein can be conjugated with glucuronic acid or sulfate to form glucuronides or sulfates, respectively . These conjugates are more water-soluble and can be excreted from the body . Genistin also interacts with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage .
Transport and Distribution
Within cells and tissues, genistin is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport . Once inside the cell, genistin can bind to transport proteins, such as albumin, which facilitate its distribution to different tissues . Genistin’s localization and accumulation within cells can be influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Genistin’s subcellular localization is crucial for its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Genistin’s targeting to specific compartments is mediated by targeting signals and post-translational modifications . For example, genistin can be phosphorylated, which may direct it to the nucleus where it can modulate gene expression . Additionally, genistin’s presence in mitochondria allows it to exert its antioxidant effects and protect mitochondrial function .
Métodos De Preparación
Rutas sintéticas: La genistina se puede sintetizar mediante reacciones químicas, pero su ocurrencia natural en la soya y el kudzu hace que la extracción de estas plantas sea más común.
Producción industrial: Los métodos de producción industrial implican la extracción de this compound de la soya o el kudzu utilizando solventes y técnicas de purificación.
Análisis De Reacciones Químicas
Reacciones: La genistina puede sufrir varias reacciones, incluyendo oxidación, reducción y sustitución.
Reactivos y condiciones comunes: Los reactivos y condiciones específicos dependen de la transformación deseada. Por ejemplo
Productos principales: El producto principal es la genisteína, que conserva la estructura central de isoflavona.
Comparación Con Compuestos Similares
Compuestos similares: La genisteína (su forma aglicona) está estrechamente relacionada. Ambas comparten actividades biológicas similares.
Singularidad: La forma glucósido de la genistina la distingue de la genisteína.
Propiedades
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,8,15,18-24,26-28H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOLJUOHXJRHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859459 | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Genistin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-59-9 | |
| Record name | Genistin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-5-hydroxy-3-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Genistin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 - 256 °C | |
| Record name | Genistin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does genistin exert its effects within the body?
A: Genistin, often recognized as a phytoestrogen, primarily functions by interacting with estrogen receptors (ERs), particularly ERβ. [] This interaction can trigger a cascade of downstream effects, influencing various cellular processes, including cell proliferation, differentiation, and gene expression. [, , , , , ]
Q2: Does genistin show selectivity towards specific estrogen receptors?
A: While genistin can bind to both ERα and ERβ, it exhibits a higher affinity for ERβ. [] This selective binding to ERβ is thought to contribute to its distinct biological effects compared to other estrogenic compounds.
Q3: Can you elaborate on the downstream effects of genistin binding to ERβ?
A: Genistin's binding to ERβ has been linked to the activation of specific signaling pathways, including the ERK1/2 and Akt pathways. [] These pathways play crucial roles in regulating cell proliferation, survival, and differentiation. For instance, activation of these pathways by genistin has been associated with enhanced megakaryocyte differentiation, leading to increased platelet production. []
Q4: What is the molecular formula and weight of genistin?
A4: Genistin has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol.
Q5: Are there any specific spectroscopic techniques used to identify and characterize genistin?
A: Various spectroscopic techniques are employed for genistin analysis, including High-Performance Liquid Chromatography (HPLC) coupled with different detectors like ultraviolet (UV) and mass spectrometry (MS). [, , , , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized to elucidate its structure. [, ]
Q6: How stable is genistin under different storage and processing conditions?
A: Genistin's stability can be influenced by factors like temperature, pH, and exposure to light. Studies have shown that genistin can degrade at high temperatures, especially above 140°C. [] Its stability under different conditions is crucial for its incorporation into food and pharmaceutical products.
Q7: How does the form of genistin, whether glycoside or aglycone, affect its stability and bioavailability?
A: Genistin exists as a glycoside, meaning it is bound to a sugar molecule (glucose). This glycosidic bond can affect its stability and absorption in the digestive tract. Research indicates that genistin is metabolized to its aglycone form, genistein, which is believed to be the more bioavailable form. [, ]
Q8: What strategies are employed to enhance the stability and bioavailability of genistin in food products?
A: Various approaches are explored to enhance genistin stability and bioavailability, including encapsulation techniques and fermentation processes. [, , , ] For instance, fermentation of soybeans using specific bacterial strains like Bacillus subtilis has been shown to increase the conversion of genistin to genistein. []
Q9: How is genistin absorbed and metabolized in the body?
A: Genistin is primarily absorbed in the small intestine after undergoing hydrolysis to genistein by intestinal enzymes and bacteria. [] Genistein is then further metabolized in the liver and gut, forming various metabolites. [, ]
Q10: Does genistin exhibit enterohepatic circulation?
A: Research suggests that genistin, after conversion to genistein, undergoes enterohepatic circulation. [] This process involves the secretion of genistein metabolites in bile, reabsorption from the intestine, and return to the liver, potentially prolonging its presence in the body.
Q11: What are some of the key in vitro and in vivo studies investigating the biological activities of genistin?
A: Genistin's biological activities have been examined in various models. In vitro studies have demonstrated its inhibitory effects on the proliferation of cancer cells, including breast cancer cells (MCF-7) and glioma cells. [, , , ] In vivo studies using rodent models have explored its potential benefits in conditions like osteoporosis, obesity, and myocardial ischemia-reperfusion injury. [, , , , , ]
Q12: Are there any clinical trials investigating the effects of genistin in humans?
A12: While many preclinical studies suggest potential health benefits of genistin, the number of clinical trials directly investigating its effects in humans is limited. More research is needed to determine its efficacy and safety for specific health conditions.
Q13: Are there any known toxicological concerns associated with genistin?
A: Some studies have raised concerns about the potential estrogenic effects of genistin, particularly its influence on hormone-sensitive tissues. [] Further research is necessary to fully assess its long-term safety and potential for adverse effects.
Q14: How is genistin typically quantified in various matrices like food products and biological samples?
A: HPLC, coupled with UV or MS detection, is commonly employed for the quantification of genistin in various matrices. [, , , , , , ] The choice of extraction method and analytical conditions may vary depending on the complexity of the sample matrix.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






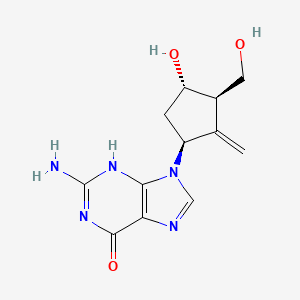
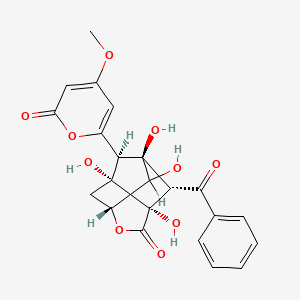
![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)
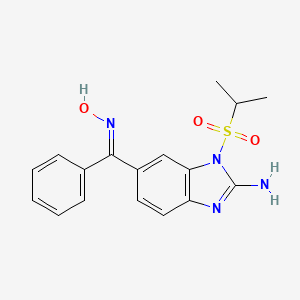
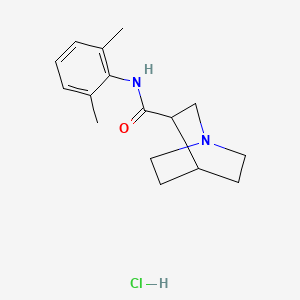
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

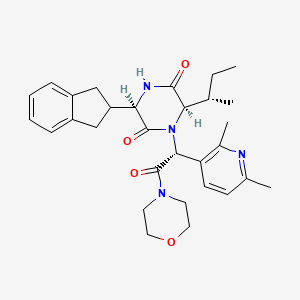
![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)

